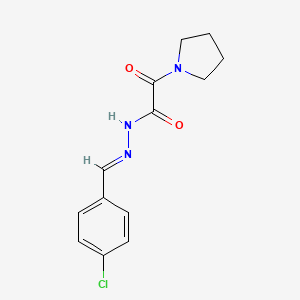

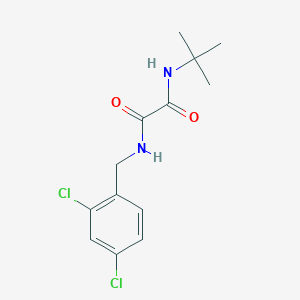

![molecular formula C17H17N3O B3848423 2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3848423.png)

2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide

Overview

Description

“2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide” is a compound that belongs to the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridine derivatives have been studied extensively . For instance, 2-aminopyridines and acetophenones can be used in a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines . Other reactions include oxidative cyclization, and transannulation reactions .Scientific Research Applications

Antimicrobial Properties

The synthesis of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide from 2-methylimidazo[1,2-a]pyridine has been well-established. This compound exhibits antimicrobial activity against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml . Its potential as an antimicrobial agent makes it relevant for pharmaceutical research and drug development.

Active Pharmaceutical Ingredients (APIs)

Imidazo[1,2-a]pyridine derivatives are found in several active pharmaceutical ingredients:

- Saripidem : A sedative and anxiolytic drug . These compounds highlight the versatility of the imidazo[1,2-a]pyridine moiety in drug design.

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been employed as fluorescent probes for detecting mercury and iron ions both in vitro and in vivo . Their unique properties make them valuable tools in analytical chemistry and bioimaging.

Light-Sensitive Dyes and Optical Media

These compounds serve as light-sensitive dyes and find applications in optical media for data storage . Their photochemical properties make them useful in various technological contexts.

Anticancer Activity

While not directly studied for this specific compound, related imidazo[1,2-a]pyridine derivatives have demonstrated anticancer activity against human PI3Kα active sites and cancer cell lines such as MCF-7 and HeLa . Further exploration of the anticancer potential of our compound may be warranted.

Synthesis Methodology

A solvent- and catalyst-free method has been developed for synthesizing imidazo[1,2-a]pyridines, including our compound, by condensing 2-aminopyridines with α-bromoketones under microwave irradiation . This efficient synthetic route is valuable for researchers interested in accessing these compounds.

Future Directions

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, suggesting they may interact with multiple pathways .

Pharmacokinetics

Some imidazo[1,2-a]pyridine analogues have been reported to display pharmacokinetic profiles compatible with once-daily dosing .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

properties

IUPAC Name |

2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12(14-8-4-3-5-9-14)19-17(21)16-13(2)18-15-10-6-7-11-20(15)16/h3-12H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMSESFSWWQWST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NC(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

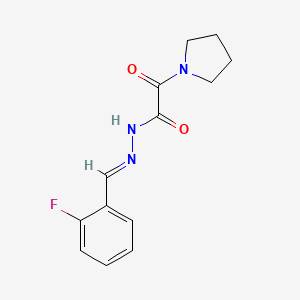

![N-cyclohexyl-2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848349.png)

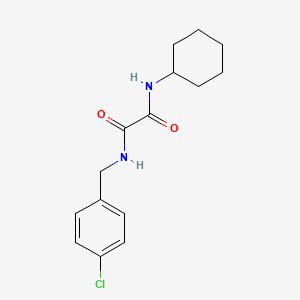

![N-allyl-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848367.png)

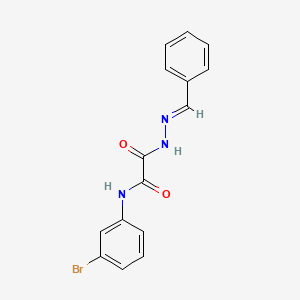

![2-(2-benzylidenehydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848380.png)

![N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848426.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848453.png)

![N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848468.png)